2-Chloro-N-ethyl-N-(4-fluoro-benzyl)-acetamide 2-Chloro-N-ethyl-N-(4-fluoro-benzyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477404
InChI: InChI=1S/C11H13ClFNO/c1-2-14(11(15)7-12)8-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
SMILES: CCN(CC1=CC=C(C=C1)F)C(=O)CCl
Molecular Formula: C11H13ClFNO
Molecular Weight: 229.68 g/mol

2-Chloro-N-ethyl-N-(4-fluoro-benzyl)-acetamide

CAS No.:

Cat. No.: VC13477404

Molecular Formula: C11H13ClFNO

Molecular Weight: 229.68 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-ethyl-N-(4-fluoro-benzyl)-acetamide -

Specification

Molecular Formula C11H13ClFNO
Molecular Weight 229.68 g/mol
IUPAC Name 2-chloro-N-ethyl-N-[(4-fluorophenyl)methyl]acetamide
Standard InChI InChI=1S/C11H13ClFNO/c1-2-14(11(15)7-12)8-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
Standard InChI Key KMIJKOGMCSDVOI-UHFFFAOYSA-N
SMILES CCN(CC1=CC=C(C=C1)F)C(=O)CCl
Canonical SMILES CCN(CC1=CC=C(C=C1)F)C(=O)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central acetamide group (N-ethyl-N-(4-fluorobenzyl)) substituted with a chlorine atom at the α-carbon. Key structural attributes include:

  • Fluorobenzyl group: Enhances lipophilicity and metabolic stability.

  • Chloroacetamide moiety: Imparts electrophilic reactivity, facilitating nucleophilic substitutions .

  • Ethyl chain: Moderates solubility and steric effects .

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight229.68 g/mol
Density1.2±0.1 g/cm³
Boiling Point332.8±32.0 °C
Flash Point155.1±25.1 °C
LogP (Partition Coefficient)1.89
Vapor Pressure0.0±0.7 mmHg at 25°C

The compound’s low vapor pressure and moderate lipophilicity (LogP = 1.89) suggest suitability for solid-phase synthesis and drug formulation.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A widely adopted method involves:

  • Reaction of 4-fluorobenzylamine with ethyl chloroacetate under basic conditions to form an intermediate.

  • Chlorination using thionyl chloride (SOCl₂) to introduce the α-chloro group .

  • Acid-catalyzed amidation to yield the final product, purified via recrystallization or chromatography.

Industrial Optimization

Industrial processes employ continuous flow reactors to enhance yield (reported >80%) and reduce byproducts. Scalable purification techniques like vacuum distillation and column chromatography ensure >99% purity for pharmaceutical applications .

Biological Activity and Mechanisms

Antimicrobial Properties

2-Chloro-N-ethyl-N-(4-fluoro-benzyl)-acetamide exhibits broad-spectrum activity against Gram-negative bacteria, notably Klebsiella pneumoniae:

  • Minimum Inhibitory Concentration (MIC): 12.5 µg/mL, comparable to ciprofloxacin .

  • Mechanism: Disruption of cell membrane integrity and inhibition of efflux pumps .

Table 2: Biological Activity Profile

ActivityModel SystemEfficacy (IC₅₀/MIC)
AntibacterialK. pneumoniae12.5 µg/mL
Anticancer (MCF-7)Breast cancer7.52 µM
Synergy with MeropenemK. pneumoniaeFIC Index: 0.5

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antimicrobial agents: Hybrid molecules combining fluoroquinolone and acetamide pharmacophores .

  • Anticancer drugs: Thieno[2,3-b]pyridine derivatives targeting PARP enzymes .

Specialty Chemicals

Industrial uses include:

  • Polymer additives: Enhancing thermal stability in fluoropolymers.

  • Agrochemicals: Intermediate for herbicides with fluorinated aromatic groups .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Acetamides

CompoundStructural DifferenceBioactivity (MIC/IC₅₀)
2-Chloro-N-(4-fluorobenzyl)acetamideLacks ethyl groupMIC: 25 µg/mL
N-(4-Chlorophenyl)acetamideChlorophenyl substitutionIC₅₀: 15 µM
2-Chloro-N-ethyl-N-(4-fluoro-benzyl)-acetamideEthyl + fluorobenzylMIC: 12.5 µg/mL

The ethyl group in the target compound reduces polarity, enhancing membrane permeability compared to non-alkylated analogs.

Future Research Directions

  • Synthetic Optimization: Developing enantioselective routes using chiral catalysts.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models .

  • Combination Therapies: Synergistic pairs with β-lactams or checkpoint inhibitors .

  • Target Identification: Proteomics to map interactions with bacterial efflux pumps .

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